3-Aminophenylsulfurofluoridate
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Overview
Description
3-aminophenyl sulfurofluoridate is a chemical compound known for its unique chemical and physical properties. The molecular formula of 3-aminophenyl sulfurofluoridate is C6H6FNO3S, and it is characterized by the presence of an amino group attached to a phenyl ring, which is further bonded to a sulfurofluoridate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminophenyl sulfurofluoridate typically involves the reaction of phenol-derived aryl fluorosulfonates with appropriate amine sources. One common method includes the use of continuous flow synthesis, where phenol-derived aryl fluorosulfonates are subjected to formylation using syngas in the presence of a palladium catalyst . Another approach involves a one-pot synthesis process that transforms sulfonates or sulfonic acids into sulfonyl fluorides under mild reaction conditions .
Industrial Production Methods: Industrial production of 3-aminophenyl sulfurofluoridate often employs scalable continuous flow synthesis techniques. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 3-aminophenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfurofluoridate group into other functional groups.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfonyl fluorides, substituted phenyl derivatives, and various amino-substituted compounds .
Scientific Research Applications
3-aminophenyl sulfurofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including its use in drug development and as a targeting moiety in antibody-drug conjugates.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-aminophenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound can act as a targeting moiety in antibody-drug conjugates, where it binds to specific receptors on cancer cells, facilitating the delivery of cytotoxic agents . The sulfurofluoridate group provides stability and reactivity, making it suitable for various biochemical interactions .
Comparison with Similar Compounds
- 2-aminophenyl sulfurofluoridate
- 4-aminophenyl sulfurofluoridate
- Phenyl sulfurofluoridate derivatives
Comparison: Compared to its analogs, 3-aminophenyl sulfurofluoridate exhibits unique reactivity due to the position of the amino group on the phenyl ring. This positional difference influences its chemical behavior and interaction with other molecules, making it distinct in its applications and effectiveness .
Properties
Molecular Formula |
C6H6FNO3S |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-amino-3-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C6H6FNO3S/c7-12(9,10)11-6-3-1-2-5(8)4-6/h1-4H,8H2 |
InChI Key |
KGNNSDZTJPVJPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)N |
Origin of Product |
United States |
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